molecular formula C6H5BrF2N2 B1445801 5-Bromo-2-(1,1-difluoroethyl)pyrimidine CAS No. 1211530-92-5

5-Bromo-2-(1,1-difluoroethyl)pyrimidine

Cat. No.: B1445801
CAS No.: 1211530-92-5
M. Wt: 223.02 g/mol
InChI Key: IDNBKRRQWMDWTL-UHFFFAOYSA-N
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Description

5-Bromo-2-(1,1-difluoroethyl)pyrimidine (CAS 1211530-92-5) is a valuable halogenated pyrimidine derivative designed for advanced research and development, particularly in medicinal chemistry and drug discovery . The compound features a pyrimidine ring system substituted with a bromo group at the 5-position and a 1,1-difluoroethyl group at the 2-position. Its molecular formula is C 6 H 5 BrF 2 N 2 , and it has a molecular weight of 223.02 g/mol . The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the construction of more complex molecular architectures. The presence of the difluoroethyl group can significantly influence the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in optimizing the pharmacokinetic profiles of lead compounds . This makes it a highly useful building block for synthesizing novel active compounds for various research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-bromo-2-(1,1-difluoroethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2/c1-6(8,9)5-10-2-4(7)3-11-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNBKRRQWMDWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=N1)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Pyrimidine derivatives, including 5-bromo-2-(1,1-difluoroethyl)pyrimidine, have been investigated for their antimicrobial properties. Research indicates that certain pyrimidine compounds exhibit significant antibacterial activity against strains such as E. coli and Staphylococcus aureus . The presence of halogen substituents, such as bromine and fluorine, enhances the biological activity of these compounds by influencing their electronic properties and lipophilicity.

Drug Development
This compound serves as a key intermediate in the synthesis of various bioactive molecules. For instance, it is utilized in the preparation of push-pull molecules that are essential in drug discovery. These molecules often exhibit unique electronic properties that can be tailored for specific interactions with biological targets . Additionally, this compound is involved in the synthesis of reldesemitiv, a troponin activator aimed at treating muscle function disorders .

Agricultural Chemistry

Pesticide Formulations
The compound has potential applications in developing nitrogenous heterocycles for pesticide formulations. Its structure allows for modifications that can enhance the efficacy and specificity of pest control agents. The introduction of difluoroethyl groups can improve the stability and bioavailability of these compounds in agricultural settings .

Material Science

Semiconductors and Liquid Crystals
this compound is also investigated for its role in materials science, particularly in the development of organic semiconductors and liquid crystal devices. The unique electronic characteristics imparted by fluorinated groups make these compounds suitable for applications in electronic devices where charge transport properties are critical . The compound's ability to participate in palladium-catalyzed cross-coupling reactions facilitates the synthesis of complex organic materials with tailored properties.

Synthesis and Reactivity

The reactivity of this compound is notable due to its functional groups, which allow for various synthetic pathways:

  • Nucleophilic Aromatic Substitution: The bromide substituent can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Palladium-Catalyzed Reactions: The compound can be utilized in palladium-catalyzed carbon-carbon coupling reactions to form more complex structures .

Case Studies

StudyApplicationFindings
Yadav et al. (2020)Antimicrobial ActivitySynthesized pyrimidine derivatives showed significant antibacterial effects against multiple strains .
Kothari et al. (2021)Drug DevelopmentEvaluated new pyrimidine derivatives with promising activity against Gram-positive bacteria .
Recent Patent (2021)Pesticide DevelopmentDescribed novel heterocyclic compounds based on pyrimidines with potential pesticide applications .

Comparison with Similar Compounds

The structural and functional differences between 5-Bromo-2-(1,1-difluoroethyl)pyrimidine and analogous pyrimidine derivatives significantly influence their reactivity, physicochemical properties, and applications. Below is a comparative analysis:

Substituent Variations on the Pyrimidine Ring

a) Halogen and Alkyl/Aryl Group Modifications
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound Br (C5), CF2CH3 (C2) C6H5BrF2N2 223.02 High electrophilicity; drug intermediate potential
4-Chloro-2-(1,1-difluoroethyl)pyrimidine Cl (C4), CF2CH3 (C2) C6H5ClF2N2 178.57 Reduced steric hindrance at C5; altered reactivity in coupling reactions
5-Bromo-2-methylpyrimidine Br (C5), CH3 (C2) C5H5BrN2 173.01 Simpler structure; lower metabolic stability vs. fluorinated analogs
5-Bromo-2-(dibromomethyl)pyrimidine Br (C5), CHBr2 (C2) C5H4Br3N2 314.81 Enhanced leaving-group capacity; useful in alkylation reactions
  • Key Insight: Fluorinated alkyl groups (e.g., CF2CH3) improve lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., CH3 or CHBr2) .
b) Functional Group Additions
Compound Name Functional Groups Molecular Formula Applications References
5-Bromo-2,4-dimethoxypyrimidine OCH3 (C2, C4) C6H6BrN2O2 Electron-rich ring; nucleophilic aromatic substitution
5-Bromo-2-(p-tolyloxy)pyrimidine O(C6H4CH3) (C2) C11H9BrN2O Potential kinase inhibitor scaffold; aryloxy groups enhance π-π interactions
5-Bromo-2,4-dihydroxypyrimidine OH (C2, C4) C4H3BrN2O2 Uracil analog; antimetabolite activity
  • Key Insight : Electron-donating groups (e.g., OCH3, OH) increase the pyrimidine ring’s electron density, favoring electrophilic attack, whereas electron-withdrawing groups (e.g., CF2CH3) enhance electrophilicity at C5 .

Biological Activity

5-Bromo-2-(1,1-difluoroethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a difluoroethyl group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C7H6BrF2N
  • CAS Number : 1211530-92-5

The presence of the bromine and difluoroethyl groups in the pyrimidine ring is significant as these substituents can influence the compound's reactivity and interaction with biological targets.

Pharmacological Properties

Recent studies have explored the pharmacological properties of pyrimidine derivatives, including this compound. The following activities have been reported:

  • Anticancer Activity : Pyrimidine derivatives have shown promising results in inhibiting various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Antimicrobial Activity : Research indicates that pyrimidines can exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's activity was evaluated against Staphylococcus aureus and Escherichia coli, with results showing enhanced efficacy at higher concentrations .
  • Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives can modulate inflammatory pathways, potentially serving as anti-inflammatory agents .

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Enzyme Inhibition : Pyrimidines often act as enzyme inhibitors. For example, they may inhibit kinases or other enzymes involved in cancer proliferation pathways .
  • Interaction with Receptors : The compound may interact with specific receptors or proteins in cells, altering their function and leading to therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrimidines similar to this compound. Here are notable findings:

StudyFindings
Jame et al. (2024)Reported significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity for certain derivatives .
Uysal et al. (2024)Demonstrated antimicrobial efficacy against multiple bacterial strains, highlighting the potential for developing new antimicrobial agents .
Almehizia et al. (2024)Found promising anti-Alzheimer’s effects among synthesized pyrimidines, suggesting broader therapeutic applications beyond oncology .

Preparation Methods

The synthesis of 5-bromo-2-substituted pyrimidines, especially those bearing hydrocarbon or fluorinated alkyl groups at the 2-position, presents several difficulties. Traditional methods often involve hazardous reagents or multi-step procedures with low overall yields and high costs. The difluoroethyl group, being a fluorinated alkyl substituent, requires specialized introduction methods to ensure regioselectivity and functional group compatibility.

General Preparation Strategies for 5-Bromo-2-Substituted Pyrimidines

According to a 2019 patent disclosure, four classical methods have been used for synthesizing 5-bromo-2-substituted pyrimidines, though each has limitations:

Method Number Description Limitations
1 Reaction of 5-bromo-2-iodopyrimidine with dimethylzinc Dimethylzinc is pyrophoric, making scale-up difficult and risky
2 Reaction of 5-bromo-2-iodopyrimidine with trimethylaluminum Trimethylaluminum is moisture-sensitive and flammable, limiting large-scale use
3 Diazotization and bromination of 5-aminopyrimidine High cost due to expensive starting material
4 Reaction of mucobromic acid with methyl imidazole followed by decarboxylation Low cyclization yield and requires column chromatography, increasing cost and complexity

These methods highlight the challenges of safety, cost, and scalability in preparing 5-bromo-2-substituted pyrimidines.

Novel One-Step Preparation Using 2-Bromomalonaldehyde and Amidines

The patent introduces an efficient one-step method to prepare 5-bromo-2-substituted pyrimidines, which can be adapted for difluoroethyl substitution by using appropriate amidine precursors. The key features of this method include:

  • Raw Materials: 2-bromomalonaldehyde and amidine compounds (which can be functionalized to introduce difluoroethyl groups).
  • Reaction Conditions: The reaction is performed in glacial acetic acid with 3A molecular sieves, initially at 0°C, then heated to 80°C for dropwise addition of amidine hydrochloride solution, followed by heating at 100°C until completion.
  • Advantages: Simple operation, short reaction time (5–8 hours), low cost, safe handling, and suitability for scale-up.
  • Post-Reaction Processing: Filtration, washing, extraction with dichloromethane and aqueous sodium hydroxide, drying, and vacuum concentration.

This method yields 5-bromo-2-substituted pyrimidines with moderate yields (33% to 43%) and confirmed structural integrity by HNMR and mass spectrometry.

Specific Considerations for Difluoroethyl Substitution

While the patent primarily demonstrates methyl and phenyl substitutions at the 2-position, the difluoroethyl group (–CH(CF2H)–) requires specialized difluoromethylation techniques.

Recent advances in late-stage difluoromethylation offer routes to introduce difluoroalkyl groups onto heterocycles:

  • Stepwise Difluoromethylation: Coupling aryl or heteroaryl halides with difluoroalkyl reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation, can yield difluoromethylated arenes or heterocycles.
  • Application to Pyrimidines: For 5-bromo-2-(1,1-difluoroethyl)pyrimidine, a plausible approach is to start from 5-bromo-2-halopyrimidine and perform a palladium-catalyzed difluoroethylation using difluoroalkylating agents under controlled conditions.

This approach is supported by literature on difluoromethylation of heteroarenes, where electron-deficient halopyrimidines are suitable substrates for such transformations.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reagents Conditions Yield Advantages Limitations
Dimethylzinc coupling 5-bromo-2-iodopyrimidine Dimethylzinc Inert atmosphere Moderate Direct alkylation Pyrophoric reagent, scale-up risk
Trimethylaluminum coupling 5-bromo-2-iodopyrimidine Trimethylaluminum Anhydrous conditions Moderate Direct alkylation Flammable, moisture sensitive
Diazotization/bromination 5-aminopyrimidine Diazotizing agents Multi-step Variable Established method High cost starting material
Mucobromic acid cyclization Mucobromic acid, methyl imidazole Acid catalysis Multi-step Low Alternative route Low yield, chromatography needed
One-step amidine condensation 2-bromomalonaldehyde, amidines Acetic acid, molecular sieves 0–100°C, 5–8 h 33–43% Simple, safe, scalable Moderate yield
Late-stage difluoroethylation 5-bromo-2-halopyrimidine Difluoroalkyl reagents, Pd catalyst Controlled temp, inert Moderate to good Direct difluoroethyl introduction Requires catalyst, optimization needed

Research Findings and Characterization

  • The one-step method yields 2-methyl-5-bromopyrimidine and 2-phenyl-5-bromopyrimidine as model compounds, confirmed by HNMR signals at δ 8.68 (s, 2H) and δ 2.69 (s, 3H) for methyl, and δ 8.81 (s, 2H), 8.37 (m, 2H), 7.46 (m, 3H) for phenyl substitutions, respectively.
  • Mass spectrometry confirms expected molecular weights (e.g., M+H = 173.21 for methyl derivative).
  • The reaction solvent, glacial acetic acid, acts both as a protonic solvent and acid catalyst, enhancing reaction efficiency.
  • Molecular sieves remove water to drive the condensation reaction forward.
  • The method’s safety and cost-effectiveness make it suitable for pharmaceutical scale production.

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-(1,1-difluoroethyl)pyrimidine, and how can SciFinder be utilized to optimize reaction conditions?

Methodological Answer :

  • Synthetic Routes : Common methods include nucleophilic substitution using 5-bromopyrimidine derivatives with difluoroethylating agents (e.g., 1,1-difluoroethyl halides) under palladium-catalyzed cross-coupling conditions. For example, analogous syntheses of bromopyrimidine derivatives often employ Suzuki-Miyaura coupling or Buchwald-Hartwig amination .
  • SciFinder Optimization : Use SciFinder’s reaction search feature to identify protocols for similar pyrimidine derivatives. Filter results by yield, solvent, and catalyst to refine conditions. For instance, SciFinder can reveal that reactions in anhydrous tetrahydrofuran (THF) with Pd(PPh₃)₄ yield higher reproducibility for halogenated pyrimidines .

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer :

  • Techniques :
    • NMR : ¹H and ¹³C NMR confirm substituent positions. The difluoroethyl group shows characteristic splitting patterns (e.g., a triplet for -CF₂CH₃ at ~δ 4.5 ppm in ¹H NMR).
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₆H₅BrF₂N₂: calc. 232.96, observed 232.95).
    • X-ray Crystallography : Resolves stereoelectronic effects of the difluoroethyl group, as seen in analogous pyrimidine structures with torsion angles around 170°–180° .
  • Data Interpretation : Compare spectral data with structurally similar compounds (e.g., 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine) to assign peaks and confirm purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

  • DFT Workflow :
    • Model the molecule using software like Gaussian or ORCA.
    • Calculate Fukui indices to identify electrophilic/nucleophilic sites. The bromine atom typically shows high electrophilicity (f⁺ > 0.1), favoring oxidative addition in Pd-catalyzed reactions.
    • Simulate transition states to assess steric effects of the difluoroethyl group. For example, bulky substituents may increase activation energy by ~5 kcal/mol, requiring higher temperatures .
  • Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots) to refine models.

Q. How should researchers address contradictions in spectroscopic data for halogenated pyrimidines, particularly when fluorine substituents are present?

Methodological Answer :

  • Root Cause Analysis :
    • Fluorine Spin-Spin Coupling : Fluorine atoms induce complex splitting in NMR (e.g., ¹⁹F-¹H coupling in difluoroethyl groups). Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
    • Crystallographic Discrepancies : If X-ray data conflicts with computational predictions (e.g., bond angles), re-examine crystal packing effects. For instance, intermolecular halogen bonding in bromopyrimidines can distort geometries by up to 5° .
  • Resolution Strategy : Cross-validate with alternative techniques (e.g., IR for functional groups, elemental analysis for stoichiometry) .

Q. What role does this compound play in medicinal chemistry, and how can its bioactivity be systematically evaluated?

Methodological Answer :

  • Applications : Serves as a precursor for kinase inhibitors or antiviral agents. The bromine atom enables further functionalization (e.g., substitution with amines or thiols in lead optimization) .
  • Bioactivity Screening :
    • In Vitro Assays : Test against target enzymes (e.g., HIV-1 reverse transcriptase) using fluorescence-based assays.
    • SAR Studies : Modify the difluoroethyl group to assess hydrophobicity effects on IC₅₀ values.
    • ADMET Profiling : Use HPLC to measure logP (e.g., predicted logP = 2.1 for C₆H₅BrF₂N₂) and assess metabolic stability in microsomal models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-(1,1-difluoroethyl)pyrimidine
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5-Bromo-2-(1,1-difluoroethyl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.